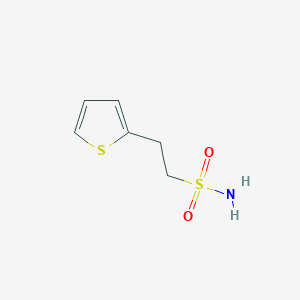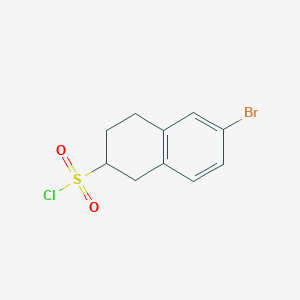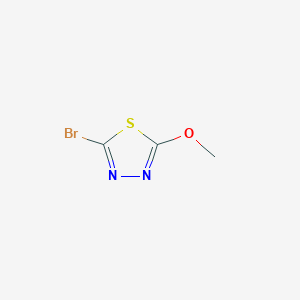
2-溴-5-甲氧基-1,3,4-噻二唑
描述
2-Bromo-5-methoxy-1,3,4-thiadiazole is a chemical compound with the molecular formula C3H3BrN2OS . It is a part of the 1,3,4-thiadiazole family, which is a common and integral feature of a variety of natural products and medicinal agents .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-methoxy-1,3,4-thiadiazole includes a five-membered ring containing three heteroatoms, namely one sulfur atom and two nitrogen atoms . The molecular weight of the compound is 195.04 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-5-methoxy-1,3,4-thiadiazole are not detailed in the retrieved papers, 1,3,4-thiadiazoles are known to exhibit a wide variety of biological activity .Physical And Chemical Properties Analysis
2-Bromo-5-methoxy-1,3,4-thiadiazole is a solid at room temperature . It has a molecular weight of 195.04 g/mol and a topological polar surface area of 63.2 Ų .科学研究应用
癌症治疗中的光动力疗法
2-溴-5-甲氧基-1,3,4-噻二唑衍生物已显示出在癌症治疗中通过光动力疗法的潜力。Pişkin、Canpolat和Öztürk(2020年)的研究合成并表征了新的含有1,3,4-噻二唑衍生物的锌酞菁衍生物,揭示了它们作为II型光敏剂的适用性,这是由于其良好的荧光性能和高单线态氧量子产率,这对于光动力疗法在癌症治疗中的应用至关重要(Pişkin,Canpolat和Öztürk,2020年)。
腐蚀抑制
该化合物还被探索其在腐蚀抑制中的作用。Attou等人(2020年)研究了一种1,3,4-噻二唑衍生物作为酸性环境中轻钢的腐蚀抑制剂。他们的研究突出了该化合物在防止腐蚀方面的有效性,展示了其在工业应用中的潜力(Attou et al., 2020)。
液晶合成
在材料科学领域,2-溴-5-甲氧基-1,3,4-噻二唑衍生物已被用于合成液晶。Gallardo等人(2013年)报道了使用1,3,4-噻二唑衍生物合成新型液晶,表明了它们在显示技术中的应用潜力(Gallardo et al., 2013)。
抗菌和抗真菌应用
2-溴-5-甲氧基-1,3,4-噻二唑的衍生物显示出有希望的抗菌和抗真菌活性。Noolvi等人(2016年)合成了一系列具有显著体外抗菌活性的1,3,4-噻二唑衍生物,突出了它们在开发新的抗菌剂方面的潜力(Noolvi et al., 2016)。
作用机制
Mode of Action
It is known that the 1,3,4-thiadiazole scaffold, to which this compound belongs, has been associated with a variety of biological activities . The bromine atom in the compound could potentially increase its reactivity in aromatic nucleophilic substitution reactions .
Biochemical Pathways
Compounds with the 1,3,4-thiadiazole scaffold have been found to interact with various biochemical pathways
Pharmacokinetics
The compound’s molecular weight (19504) suggests that it may have favorable absorption and distribution characteristics . The presence of a methoxy group could potentially influence its metabolism and excretion .
Result of Action
Compounds with the 1,3,4-thiadiazole scaffold have been associated with a variety of biological activities, including antimicrobial and cytotoxic activities .
安全和危害
未来方向
生化分析
Biochemical Properties
2-Bromo-5-methoxy-1,3,4-thiadiazole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 2-Bromo-5-methoxy-1,3,4-thiadiazole can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of 2-Bromo-5-methoxy-1,3,4-thiadiazole on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis, a process of programmed cell death, by modulating the expression of pro-apoptotic and anti-apoptotic genes. It also affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Furthermore, 2-Bromo-5-methoxy-1,3,4-thiadiazole can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Bromo-5-methoxy-1,3,4-thiadiazole exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can lead to inhibition or activation of the target molecule. For instance, it can inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. Additionally, 2-Bromo-5-methoxy-1,3,4-thiadiazole can modulate gene expression by interacting with transcription factors, proteins that control the transcription of genetic information from DNA to messenger RNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-methoxy-1,3,4-thiadiazole can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that this compound is relatively stable when stored under inert atmosphere at low temperatures, such as in a freezer at -20°C. Prolonged exposure to light and air can lead to degradation. Long-term studies in vitro and in vivo have demonstrated that 2-Bromo-5-methoxy-1,3,4-thiadiazole can have sustained effects on cellular function, although the specific outcomes can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-methoxy-1,3,4-thiadiazole in animal models are dose-dependent. At low doses, the compound can have therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dose is required to achieve a therapeutic effect, but exceeding this dose can lead to adverse outcomes. These findings highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
2-Bromo-5-methoxy-1,3,4-thiadiazole is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into more water-soluble metabolites that can be excreted from the body. This compound can also affect metabolic flux, the rate at which metabolites flow through a metabolic pathway, by modulating the activity of key enzymes. For example, it can inhibit the activity of certain dehydrogenases, enzymes that are involved in oxidation-reduction reactions, thereby altering the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, 2-Bromo-5-methoxy-1,3,4-thiadiazole is transported and distributed through various mechanisms. It can interact with transporters, proteins that facilitate the movement of molecules across cell membranes, to enter and exit cells. Once inside the cell, it can bind to specific binding proteins, which can influence its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-Bromo-5-methoxy-1,3,4-thiadiazole is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization can also affect the compound’s interactions with other biomolecules and its overall efficacy .
属性
IUPAC Name |
2-bromo-5-methoxy-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2OS/c1-7-3-6-5-2(4)8-3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTQMPBAOSRIHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1343268-86-9 | |
| Record name | 2-bromo-5-methoxy-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





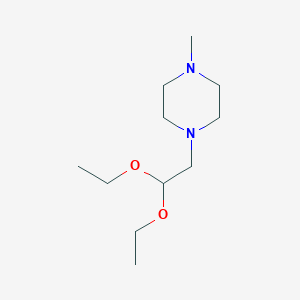
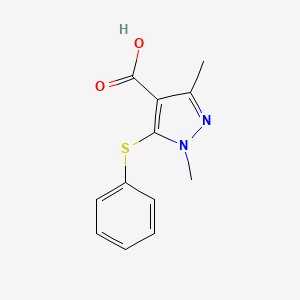

![3-[(3-Bromophenyl)methoxy]oxolane](/img/structure/B1375127.png)
![3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol](/img/structure/B1375128.png)
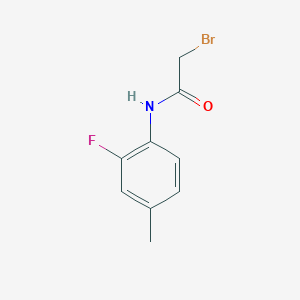

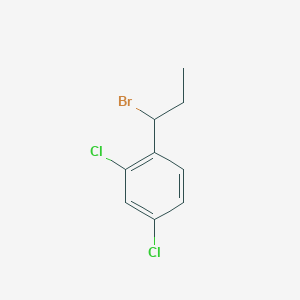
![Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate](/img/structure/B1375139.png)
